3-(4-Chlorophenyl)-2-methylpropenal
Overview
Description
3-(4-Chlorophenyl)-2-methylpropenal, also known as 4-CPMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a yellow oily liquid with a molecular weight of 180.63 g/mol and a boiling point of 234 °C.
Scientific Research Applications
3-(4-Chlorophenyl)-2-methylpropenal has been extensively studied for its potential applications in various scientific fields. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor properties. It has also been used as a starting material for the synthesis of other compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methylpropenal is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by interfering with their cell membrane integrity. It has also been suggested that this compound can induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This compound has also been shown to affect the expression of various genes involved in cell proliferation, apoptosis, and inflammation. In addition, this compound has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-Chlorophenyl)-2-methylpropenal in lab experiments is its potential as a starting material for the synthesis of other compounds with potential biological activity. However, the limitations of using this compound include its toxicity and potential side effects, which require careful handling and monitoring.
Future Directions
There are several future directions for research on 3-(4-Chlorophenyl)-2-methylpropenal. These include the identification of its molecular targets, the development of more efficient and safer synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Further studies are also needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
properties
IUPAC Name |
3-(4-chlorophenyl)-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJAMSUNWQAPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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